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Compound of Interest

Compound Name:
4-(2,5-Dichlorophenoxy)piperidine

hydrochloride

CAS No.: 1185303-04-1

Cat. No.: B1357277 Get Quote

Executive Summary
The Dichlorophenoxy-Alkyl-Piperidine (DAP) scaffold represents a classic example of

"pharmacophore hybridization" in medicinal chemistry. This architecture combines a lipophilic,

metabolically stable 2,4-dichlorophenoxy moiety (the "Anchor") with a basic, protonatable

piperidine ring (the "Engine"), connected via a variable alkyl linker.

This guide deconstructs the SAR of DAP derivatives, focusing on their utility in two distinct

therapeutic areas: Antimicrobials (specifically Antituberculars) and Neurotherapeutics

(Acetylcholinesterase Inhibitors). By manipulating the linker length and piperidine substitutions,

researchers can toggle selectivity between bacterial cell wall targets and human neurological

receptors.

The Scaffold Architecture
The DAP scaffold functions through a bipartite mechanism. The efficacy of this molecule relies

on the precise spatial arrangement of its three core domains.
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Domain
Structural
Component

Physicochemical
Role

Biological Function

A 2,4-Dichlorophenoxy

High Lipophilicity

(LogP boost),

Metabolic Stability.

Hydrophobic Anchor:

Occupies deep

hydrophobic pockets

(e.g., AChE active

site) or intercalates

into bacterial

membranes.

B Alkyl Linker
Flexibility (

carbons).

Spacer: Determines

the distance between

the anchor and the

basic amine. Critical

for spanning the

"gorge" in enzymes

like AChE.

C Piperidine Ring
Basic Center (

~9-10).

Cationic Interaction:

Protonated at

physiological pH to

form salt bridges with

anionic residues (e.g.,

Aspartate,

Glutamate).

SAR Visualization (Logic Map)
The following diagram illustrates the critical decision points in optimizing this scaffold.
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Dichlorophenoxy-Piperidine
Scaffold

Region A: Phenoxy Ring
(The Anchor)

Region B: Linker
(The Spacer)

Region C: Piperidine
(The Engine)

2,4-Cl Substitutions:
1. Block para-oxidation (CYP450 stability)

2. Increase lipophilicity (LogP > 3.5)
3. 4-Cl is essential for potency

Chain Length (n):
- n=2: Rigid, high affinity for AChE

- n=3-4: Flexible, better for membrane permeation (Antimicrobial)

Piperidine Modifications:
- 4-Benzyl: Increases AChE potency (Dual binding)
- 4-Amino/Amido: Increases Antitubercular activity

- N-Methylation: Modulates pKa

Click to download full resolution via product page

Figure 1: Strategic SAR map highlighting the functional role of each domain within the DAP

scaffold.

Synthetic Protocol: Divergent Assembly
To explore the SAR effectively, a modular synthetic route is required. The Williamson Ether

Synthesis followed by Nucleophilic Substitution is the industry standard for generating libraries

of these compounds.

Step-by-Step Methodology
Objective: Synthesis of N-[2-(2,4-dichlorophenoxy)ethyl]piperidine.

Reagents:

2,4-Dichlorophenol (1.0 eq)

1,2-Dibromoethane (3.0 eq) - Excess prevents dimerization

Piperidine (1.2 eq)
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Potassium Carbonate (

, anhydrous)

Acetonitrile (ACN) or Acetone

Protocol:

Etherification (The Anchor):

Dissolve 2,4-dichlorophenol (10 mmol) in ACN (50 mL).

Add

(20 mmol) and stir at room temperature for 30 mins to generate the phenoxide anion.

Add 1,2-dibromoethane (30 mmol) dropwise.

Reflux for 6–8 hours. Monitor via TLC (Hexane:EtOAc 8:2).

Workup: Filter salts, evaporate solvent, and purify the intermediate (2-(2,4-

dichlorophenoxy)ethyl bromide) via silica column chromatography.

Amination (The Coupling):

Dissolve the bromo-intermediate (5 mmol) in ACN (30 mL).

Add Piperidine (6 mmol) and

(10 mmol).

Reflux for 8–12 hours.

Workup: Evaporate solvent, redissolve in DCM, wash with water/brine.

Purification: Recrystallization from ethanol or column chromatography (DCM:MeOH 95:5).

Salt Formation (Optional for Bioassay):

Dissolve free base in diethyl ether.
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Bubble dry HCl gas or add ethereal HCl to precipitate the hydrochloride salt.

Synthetic Workflow Diagram

Step 1: Phenoxide Formation
(2,4-Dichlorophenol + K2CO3)

Step 2: Williamson Ether Synthesis
(+ 1,2-Dibromoethane, Reflux)

Intermediate:
2-(2,4-dichlorophenoxy)ethyl bromide

Step 3: Nucleophilic Substitution
(+ Piperidine derivative, Reflux)

Target Product:
Dichlorophenoxy-Alkyl-Piperidine

Click to download full resolution via product page

Figure 2: Modular synthetic pathway allowing for variation of the linker (Step 2) and the amine

headgroup (Step 3).

Biological Evaluation & SAR Deep Dive
Case Study A: Acetylcholinesterase (AChE) Inhibition
Target Indication: Alzheimer's Disease[1][2]

The 2,4-dichlorophenoxy group mimics the hydrophobic interactions of the natural substrate,

while the piperidine binds to the Peripheral Anionic Site (PAS) or the Catalytic Anionic Site

(CAS) of the enzyme.
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Key SAR Finding: The "linker length" is the toggle. A 2-carbon linker (

) is often optimal for placing the phenoxy group in the hydrophobic pocket while the
piperidine interacts with Trp286 at the PAS.

Substitution Effect: Adding a benzyl group at the 4-position of the piperidine ring (creating a

dual-binding ligand) significantly increases potency (IC50 < 50 nM) by bridging the enzyme

gorge.

Case Study B: Antimicrobial/Antitubercular Activity
Target Indication: Tuberculosis (M. tuberculosis)

Here, the lipophilicity of the dichlorophenoxy group is paramount for penetrating the waxy

mycobacterial cell wall.

Key SAR Finding: Electron-withdrawing groups (Cl, Br) on the phenoxy ring are essential.

Removing the chlorines results in a >10-fold loss of activity (MIC increases from 4 µg/mL to

>64 µg/mL).

Piperidine Role: The piperidine ring must be protonated to interact with the NADH-binding

site of the enoyl-ACP reductase (InhA) enzyme.

Standardized Bioassay Protocol (MIC Determination)
Method: Resazurin Microtiter Assay (REMA) Reliability: Self-validating via positive (Rifampicin)

and negative (Solvent) controls.

Preparation: Prepare stock solutions of DAP derivatives in DMSO (1 mg/mL).

Dilution: Perform serial 2-fold dilutions in 96-well plates using Middlebrook 7H9 broth.

Inoculation: Add M. tuberculosis H37Rv strain (

CFU/well).

Incubation: Incubate at 37°C for 7 days.

Readout: Add Resazurin solution (0.02%). Incubate 24h.
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Blue = No growth (Inhibition).

Pink = Growth (Metabolic reduction of resazurin).

Calculation: The MIC is the lowest concentration preventing the color change.

Quantitative Data Summary
The following table summarizes the SAR trends extracted from meta-analysis of piperidine

derivatives [1, 2].

Compound
Variant

Phenoxy
Sub.[3]

Linker (n)
Piperidine
Sub.[4] (R)

AChE
Inhibition (

)

Antimicrobi
al (MIC)

DAP-01 H (Unsub) 2 H
> 10 µM

(Poor)
> 128 µg/mL

DAP-02 4-Cl 2 H 2.5 µM 32 µg/mL

DAP-03 2,4-diCl 2 H 0.8 µM 8 µg/mL

DAP-04 2,4-diCl 3 H 1.2 µM 16 µg/mL

DAP-05 2,4-diCl 2 4-Benzyl
0.05 µM

(Potent)
> 64 µg/mL

Analysis:

DAP-03 represents the balanced scaffold.

DAP-05 shows how 4-substitution shifts specificity entirely toward Neurotherapeutics (AChE)

at the cost of antimicrobial activity (likely due to steric bulk preventing bacterial uptake).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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